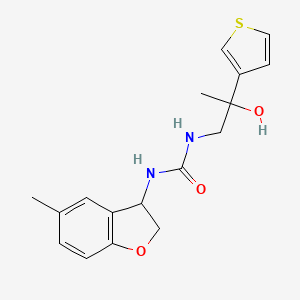![molecular formula C11H18N4O2 B6641230 (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a chemical compound that has gained significant attention in the scientific research community. This compound has shown promising results in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been extensively studied for its potential applications in various scientific research fields. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. It has been used as a tool compound to study the mechanism of action of various enzymes and proteins. Additionally, it has been used as a lead compound in drug discovery programs targeting various diseases such as cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins such as acetylcholinesterase, β-secretase, and glycogen synthase kinase-3β. Additionally, it has been shown to activate the peroxisome proliferator-activated receptor γ (PPARγ) pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, it has been shown to reduce amyloid-β (Aβ) levels in the brain of animal models of Alzheimer's disease. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone in lab experiments include its high potency and selectivity towards its target enzymes and proteins. Additionally, it has been shown to have good pharmacokinetic properties, making it a suitable lead compound for drug discovery programs. The limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the research on (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone. One direction is to further study its mechanism of action and identify its target proteins and enzymes. Additionally, further research is needed to explore its potential therapeutic applications in various diseases. Furthermore, the synthesis method of this compound can be optimized to improve its yield and make it more accessible for researchers. Overall, (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone has shown promising results in various scientific research fields, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of (3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone is a complex process that involves several steps. The starting material for this synthesis is 3-methyl-1-butanol, which is reacted with sodium azide to form 3-methyl-1-azidobutane. This intermediate is then reacted with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propenyl)azetidin-2-one. The final step involves the reaction of this intermediate with 1-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde to form the desired product.
Propiedades
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)3-4-15-7-10(12-13-15)11(17)14-5-9(16)6-14/h7-9,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSTVZCRWUUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641166.png)
![4-[[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethyl]amino]cyclohexan-1-ol](/img/structure/B6641173.png)
![4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6641176.png)
![4-[1-(2,4-Difluorophenyl)propylamino]cyclohexan-1-ol](/img/structure/B6641182.png)
![4-[(8-chloro-3,4-dihydro-2H-thiochromen-4-yl)amino]cyclohexan-1-ol](/img/structure/B6641186.png)
![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)
![(3-Hydroxyazetidin-1-yl)-[1-propan-2-yl-2-(trifluoromethyl)benzimidazol-5-yl]methanone](/img/structure/B6641244.png)